molecular formula C17H26O2 B13928025 [2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate CAS No. 54644-44-9

[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate

Katalognummer: B13928025
CAS-Nummer: 54644-44-9
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: WRUWATZSGKPVCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two isopropyl groups attached to a phenyl ring, along with a dimethylpropanoate ester group. Its molecular structure contributes to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

The synthesis of [2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate typically involves the esterification of 2,6-di(propan-2-yl)phenol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Wissenschaftliche Forschungsanwendungen

[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives.

Wirkmechanismus

The mechanism of action of [2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the active phenol and carboxylic acid derivatives, which can then interact with biological targets. The phenyl ring’s substituents influence the compound’s binding affinity and specificity towards enzymes and receptors, modulating its biological effects.

Vergleich Mit ähnlichen Verbindungen

[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate can be compared with similar compounds such as:

    2,6-Di(propan-2-yl)phenol: This compound lacks the ester group and has different reactivity and applications.

    2,2-Dimethylpropanoic acid: This compound is a precursor in the synthesis of the ester and has distinct chemical properties.

    Other substituted phenyl esters: Compounds with different substituents on the phenyl ring or ester group can exhibit varying chemical behaviors and applications.

Eigenschaften

CAS-Nummer

54644-44-9

Molekularformel

C17H26O2

Molekulargewicht

262.4 g/mol

IUPAC-Name

[2,6-di(propan-2-yl)phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C17H26O2/c1-11(2)13-9-8-10-14(12(3)4)15(13)19-16(18)17(5,6)7/h8-12H,1-7H3

InChI-Schlüssel

WRUWATZSGKPVCK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.